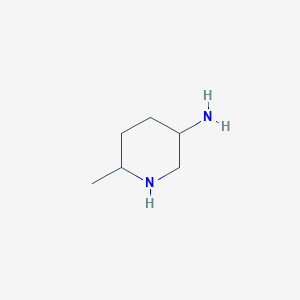

6-Methylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

6-methylpiperidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-5-2-3-6(7)4-8-5/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

CEPZJYNJDFUBDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)N |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Chemical Research

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the field of medicinal chemistry and drug discovery. nih.govresearchgate.net This scaffold is ubiquitous in natural products, particularly alkaloids, and is a fundamental building block in a vast array of synthetic pharmaceuticals. nih.gov The prevalence of the piperidine nucleus in U.S. FDA-approved drugs underscores its importance; for instance, a 2014 analysis revealed that 59% of approved small-molecule drugs contained a nitrogen heterocycle, with piperidine being among the most common. researchgate.net

The utility of the piperidine scaffold stems from several key features. Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically a 'chair' conformation), which can facilitate precise interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, playing a crucial role in molecular recognition and solubility. Furthermore, the piperidine ring serves as a versatile scaffold that can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize pharmacological properties. thieme-connect.comthieme-connect.com

Introducing chiral centers into the piperidine ring has become a pivotal strategy in modern drug design. thieme-connect.comresearchgate.net Chiral piperidine scaffolds can lead to significant improvements in a molecule's therapeutic profile by:

Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and other properties that influence drug absorption and distribution. thieme-connect.comcolab.ws

Enhancing Biological Activity and Selectivity: The specific stereochemistry can lead to a better fit in a target's binding site, increasing potency and selectivity over related targets, thereby reducing off-target effects. thieme-connect.comcolab.ws

Improving Pharmacokinetic Properties: Influencing metabolic stability and half-life. thieme-connect.comcolab.ws

Researchers have successfully incorporated piperidine derivatives into drugs for a wide range of therapeutic areas, including cancer, viral infections, malaria, inflammation, and central nervous system disorders. bohrium.comresearchgate.net

Key Advantages of Piperidine Scaffolds in Drug Discovery

| Attribute | Description | Reference |

|---|---|---|

| Structural Versatility | A non-planar, flexible ring that can be substituted at various positions to modulate biological activity. | nih.gov |

| Physicochemical Properties | The basic nitrogen atom improves aqueous solubility and allows for salt formation. The scaffold can be modified to tune lipophilicity. | thieme-connect.comthieme-connect.com |

| Biological Significance | Present in numerous natural products and FDA-approved drugs, demonstrating its biocompatibility and effectiveness. | researchgate.netresearchgate.net |

| Stereochemical Importance | Introduction of chiral centers can significantly enhance potency, selectivity, and pharmacokinetic profiles. | thieme-connect.comresearchgate.netcolab.ws |

Overview of 6 Methylpiperidin 3 Amine As a Core Structure in Medicinal Chemistry Research

General Synthetic Strategies for Piperidine Amine Construction

The foundational strategies for building piperidine structures bearing an amine group involve two key transformations: the formation of the heterocyclic ring and the introduction of the nitrogen-based functional group at the desired position.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine skeleton is a central theme in heterocyclic chemistry, with several robust methods available. nih.govmdpi.com Intramolecular cyclization is a common approach where a linear precursor containing a nitrogen atom and a reactive electrophilic or nucleophilic site undergoes ring closure. mdpi.com

Key cyclization strategies include:

Reductive Amination: This widely used method involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction. For instance, the intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is a direct route to the piperidine core. researchgate.net Similarly, the reductive amination of oxo esters can yield substituted piperidones. youtube.com

Aza-Michael Reaction: Intramolecular aza-Michael addition involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile moiety within the same molecule to form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated reactions offer another pathway, such as the cyclization of unsaturated N-chloroamines or the use of radical initiators to close the six-membered ring. nih.govnih.gov For example, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, can form the piperidine ring from a suitable diene precursor containing a nitrogen atom.

Dieckmann Condensation: The intramolecular Claisen condensation of diesters containing a nitrogen atom in the backbone can produce β-keto esters, which are versatile piperidone precursors. dtic.mil

These methods provide access to a variety of substituted piperidines that can be further functionalized. nih.gov

Amination Approaches at the C3 Position of Piperidines

Once the piperidine ring is formed, or during its synthesis, an amine group must be introduced at the C3 position. A primary method for this is the reductive amination of a 3-piperidone precursor. researchgate.net This two-step, one-pot process typically involves the formation of an imine or enamine by reacting the ketone with an ammonia (B1221849) source, followed by reduction to the desired amine.

A variety of reducing agents can be employed for this transformation, including:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst). researchgate.net

Direct amination of a pre-formed piperidine ring at the C3 position can also be achieved through various chemical transformations, such as the conversion of a 3-hydroxy piperidine to an amine via mesylation or tosylation followed by nucleophilic substitution with an amine source. youtube.com Asymmetric synthesis starting from prochiral 1-Boc-3-piperidone using transaminases has emerged as a highly efficient, one-step approach to chiral 3-aminopiperidines. beilstein-journals.org

Enantioselective Synthesis of Chiral this compound Intermediates

Achieving the correct stereochemistry is critical, and enantioselective methods are paramount for producing specific isomers of this compound. These advanced strategies focus on creating the chiral centers at C3 and C6 with high fidelity.

Asymmetric Hydrogenation Routes for Chiral Amine Synthesis

Asymmetric hydrogenation (AH) is a powerful and atom-economical strategy for synthesizing chiral amines from prochiral precursors like imines, enamines, and N-heteroaromatic compounds. nih.govresearchgate.net This method utilizes transition-metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands to achieve high enantioselectivity. nih.govajchem-b.com

The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is considered one of the most efficient strategies for producing optically active amines. nih.gov The process often demonstrates excellent chemo-, regio-, and enantioselectivity, making it a reliable tool in the synthesis of chiral drugs. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation has proven highly effective for reducing various imines, including challenging dialkyl imines, to the corresponding chiral amines with high yields and enantioselectivity. chinesechemsoc.org The success of these reactions heavily relies on the design of chiral ligands, which create a specific chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation. nih.govchinesechemsoc.org

Table 1: Examples of Catalyst Systems in Asymmetric Hydrogenation

| Catalyst Type | Substrate Class | Key Features |

|---|---|---|

| Iridium/Chiral Spiro Ligand | Dialkyl Imines | High efficiency and enantioselectivity for sterically similar alkyl groups. chinesechemsoc.org |

| Rhodium/Bisphosphine Ligand | Allylamines | Quantitative yields and excellent enantioselectivities (>99% ee) for γ-chirogenic amines. researchgate.net |

| Ruthenium/Diamine Ligand | Heteroaromatic Compounds | Remarkable efficacy with up to 99% yield and 99% ee. ajchem-b.com |

Biocatalytic Approaches Utilizing Transaminases for Stereoselective Production

Biocatalysis, particularly using amine transaminases (TAs), has become a cornerstone for the industrial production of chiral amines. diva-portal.orgrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, generating a chiral amine with exceptional enantioselectivity. diva-portal.orgresearchgate.net This approach is lauded for its sustainability and high efficiency under mild reaction conditions. rsc.org

A practical chemoenzymatic strategy has been developed for key intermediates of this compound. researchgate.net For example, in the synthesis of a precursor for the orexin receptor antagonist MK-6096, a biocatalytic transamination process was a key step. acs.orgresearchgate.net This reaction converted a keto acid intermediate into the corresponding chiral amino acid with high stereoselectivity, which then cyclized to form a lactam. acs.org The use of transaminases can be hampered by unfavorable reaction equilibria, but this is often overcome by using an excess of the amine donor or by removing the ketone byproduct. diva-portal.orgresearchgate.net Protein engineering and directed evolution have been extensively used to create robust transaminase variants with tailored substrate scopes and improved stability for industrial applications. frontiersin.org

Table 2: Application of Biocatalytic Transamination in Piperidine Synthesis

| Enzyme Source/Type | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Transaminase (ATA) Biocatalyst | Keto acid derived from ethyl N-Boc-D-pyroglutamate | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate intermediate | Practical chemoenzymatic process with good yield. | researchgate.net |

| Transaminase | Keto acid mixture | Lactam acid mixture (precursor to ((3R,6R)-6-methylpiperidin-3-yl)methanol) | Practical biocatalytic process integrated into a multi-step synthesis. | acs.orgresearchgate.net |

Crystallization-Induced Dynamic Resolution Techniques for Diastereomeric Purity

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for obtaining a single, pure diastereomer from a mixture. researchgate.net This process combines the continuous equilibration (racemization or epimerization) of diastereomers in solution with the selective crystallization of the least soluble, desired diastereomer. acs.orgnih.gov This selective removal drives the equilibrium toward the formation of more of the desired product, theoretically allowing for a 100% yield. researchgate.netresearchgate.net

This technique was critically applied in the synthesis of the piperidine core of the drug candidate MK-6096. acs.orgresearchgate.net After the biocatalytic transamination and cyclization steps, a mixture of trans and cis diastereomers of a lactam acid was obtained. By carefully selecting an achiral amine base and solvent system, conditions were established where the diastereomers could rapidly equilibrate in solution. The desired trans-lactam acid salt, being less soluble, selectively crystallized. This key operation converted the diastereomeric mixture into the desired pure trans isomer with high diastereomeric excess and in high yield. acs.orgresearchgate.net The success of CIDR depends on finding conditions that allow for both rapid equilibration in the solution phase and a significant solubility difference between the diastereomeric salts. figshare.com

Table 3: Example of Crystallization-Induced Dynamic Resolution

| Starting Material | Technique | Conditions | Result | Reference |

|---|

Michael Addition Reactions in Stereocontrolled Piperidine Synthesis

The aza-Michael addition, a variation of the classic Michael reaction, stands as a powerful tool for the formation of the piperidine ring. ntu.edu.sg This reaction involves the nucleophilic addition of a nitrogen atom to an electron-deficient alkene or alkyne, facilitating the construction of the heterocyclic core. ntu.edu.sgrsc.org In the context of synthesizing substituted piperidines like this compound, intramolecular aza-Michael additions are particularly elegant. These reactions can be categorized based on whether they involve single or double additions and the nature of the Michael acceptor. rsc.org

A key challenge and area of focus is controlling the stereochemical outcome of the reaction. For instance, in the formation of 2,6-disubstituted piperidines, high diastereoselectivity for the cis isomer can often be achieved. ntu.edu.sg This selectivity can be influenced by the steric bulk of the N-substituent, which may disfavor conformers leading to the trans product. ntu.edu.sg

A practical application of this methodology is demonstrated in the synthesis of the piperidine core for the orexin receptor antagonist MK-6096, specifically ((3R,6R)-6-methylpiperidin-3-yl)methanol, a closely related analogue. The synthesis commences with a solvent-free Michael reaction between methyl vinyl ketone and diethyl malonate. acs.org This initial carbon-carbon bond formation sets the stage for subsequent transformations, including a biocatalytic transamination and cyclization, ultimately yielding the desired 6-methyl-substituted piperidine framework. acs.org This example underscores the utility of the Michael reaction as a foundational step in a multi-step, stereocontrolled synthesis.

Advanced Synthetic Route Development and Optimization

Strategies for Diastereoselective Control in Piperidine Synthesis

Achieving precise control over the relative stereochemistry of substituents on the piperidine ring is paramount for accessing specific isomers of compounds like this compound. Diastereoselective control can be exerted through various advanced strategies.

One effective approach involves the hydrogenation of appropriately substituted pyridine (B92270) precursors. For example, the hydrogenation of disubstituted pyridines can proceed with high diastereoselectivity to furnish cis-piperidines. rsc.org The resulting cis isomer can then be subjected to base-mediated epimerization. This process, which proceeds via an enolate intermediate, allows for the conversion of the thermodynamically less stable isomer into the more stable one, often providing access to the corresponding trans-piperidine. rsc.org The choice of the nitrogen protecting group (e.g., Benzyl vs. Boc) can be crucial in these epimerization strategies, as it influences the conformational preferences of the piperidine ring and, consequently, the stereochemical outcome. rsc.org

Catalytic asymmetric methods offer another powerful avenue for diastereoselective synthesis. Rhodium-catalyzed asymmetric reactions, for instance, have been developed to access enantioenriched 3-substituted piperidines. acs.org These methods often involve the dearomatization of pyridinium (B92312) salts or related activated pyridine species. Similarly, multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, have been developed for the highly diastereoselective synthesis of polysubstituted piperidines. researchgate.net These reactions often use a nitrogen source like ammonium (B1175870) acetate (B1210297) to form the piperidine ring from aldehydes and Michael acceptors, creating multiple stereocenters with a high degree of control. researchgate.net

The table below summarizes key strategies for achieving diastereoselective control.

Table 1: Strategies for Diastereoselective Piperidine Synthesis

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Hydrogenation & Epimerization | Diastereoselective hydrogenation of a substituted pyridine yields the cis-piperidine, which can be epimerized under basic conditions to the trans-isomer. | Choice of N-protecting group is critical for conformational control. | rsc.org |

| Catalytic Asymmetric Reactions | Transition metal catalysts (e.g., Rhodium) are used for the asymmetric functionalization or reduction of pyridine derivatives. | Provides access to enantioenriched piperidines with high enantioselectivity. | acs.org |

| Multicomponent Reactions | Multiple starting materials are combined in one pot to form a complex piperidine structure with high diastereoselectivity. | High atom economy and operational simplicity. | researchgate.net |

| Biocatalytic Cascades | Amine oxidases and reductases are used in a one-pot cascade to convert tetrahydropyridines into stereo-defined piperidines. | Complements chemical methods and is useful for synthesizing drug precursors. | researchgate.net |

Industrial Process Optimization and Scalability for this compound Derivatives

The transition of a synthetic route from a laboratory scale to an industrial process necessitates rigorous optimization to ensure efficiency, safety, cost-effectiveness, and scalability. For derivatives of this compound, these considerations are critical. A notable example is the asymmetric synthesis developed for the piperidine core of the orexin receptor antagonist MK-6096, ((3R,6R)-6-methylpiperidin-3-yl)methanol. acs.org

Furthermore, a critical innovation for achieving high diastereomeric purity on a large scale is the use of a crystallization-induced dynamic resolution (CIDR). This operation effectively converts a mixture of trans and cis lactam acid intermediates into the desired trans-lactam acid salt. The target isomer crystallizes preferentially from the solution, while the unwanted isomer epimerizes in solution, eventually leading to a high yield (91%) and excellent diastereomeric excess (>95% de) of the desired product. acs.org Such strategies, which combine green chemistry principles like biocatalysis with advanced chemical engineering techniques like CIDR, are hallmarks of a well-optimized and scalable industrial synthesis.

Derivatization and Analog Development of the 6 Methylpiperidin 3 Amine Scaffold

Synthetic Approaches to 6-Methylpiperidin-3-amine Derivatives

N-Alkylation and N-Acylation Reactions on the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in this compound is a common site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's physicochemical properties and biological activity.

N-Alkylation is typically achieved by reacting the parent amine with alkyl halides or by reductive amination. For instance, the sequential alkylation of this compound with ethyl and isobutyl groups has been reported as a synthetic route. vulcanchem.com Another approach involves the reaction with methyl iodide in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Ruthenium-based catalysts have also been employed for the N-alkylation of amines with alcohols under mild conditions, offering an atom-efficient method. nih.gov A specific example is the N-benzylation of (3R, 6S)-6-methylpiperidin-3-amine as a step in the synthesis of more complex molecules. google.com

N-Acylation introduces an amide functionality, which can alter the hydrogen bonding capacity and stability of the resulting derivative. smolecule.com This is commonly carried out using acyl chlorides or anhydrides. google.com For example, the reaction of an amine with acetyl chloride in pyridine (B92270) can produce the corresponding N-acetyl derivative. The primary amine at the 3-position can also be selectively acylated, often after protecting the piperidine nitrogen. google.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethyl halide, Isobutyl halide | n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine | N-Alkylation |

| Piperidin-3-amine | Methyl iodide, DIPEA/TEA | N-Methylpiperidin-3-amine | N-Alkylation |

| (3R, 6S)-1-Benzyl-6-methylpiperidin-3-amine | Acryloyl chloride | PF-06651600 | N-Acylation |

| 3-Amino-4-methyl pyridine | Acetyl chloride or Acetic anhydride | N-(4-methylpyridin-3-yl)acetamide | N-Acylation |

Functionalization at Various Ring Positions (C2, C3, C4, C6) of the Piperidine Core

Modification of the carbon skeleton of the 6-methylpiperidine-3-amine ring allows for the introduction of diverse functional groups, leading to a wide range of analogs.

C2 and C6 Positions: The positions alpha to the nitrogen are key targets for functionalization. Reductive amination of 6-oxoamino acids can lead to the formation of 2,6-disubstituted piperidines. whiterose.ac.uk Iridium and copper co-catalyzed reductive alkynylation of 6-methyl-2-piperidinones has been shown to yield 2,6-disubstituted piperidines with a preference for the trans diastereomer. researchgate.net

C3 Position: The amino group at the C3 position is a primary site for derivatization. Besides acylation and alkylation, it can be involved in the formation of carbamates. For instance, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is synthesized by protecting the amine with a Boc group, which also aids in stereochemical resolution.

C4 Position: Functionalization at the C4 position can be achieved through various synthetic routes. For example, rhodium-catalyzed dearomatization of a substituted pyridine can introduce functionality that ends up at the C4 position of the resulting piperidine ring.

The table below summarizes some of the methods used for the functionalization of the piperidine ring.

Table 2: Functionalization Strategies for the Piperidine Core

| Target Position(s) | Synthetic Method | Key Features |

|---|---|---|

| C2, C6 | Reductive cyclization of 6-oxoamino acid derivatives | Forms 2,6-disubstituted piperidines. whiterose.ac.uk |

| C2, C6 | Reductive alkynylation of 6-methyl-2-piperidinones | Yields trans-2,6-disubstituted piperidines. researchgate.net |

| C3 | Carbamate formation (Boc protection) | Stabilizes the amine for further reactions and aids in resolution. vulcanchem.com |

| C4 | Dearomatization of pyridine derivatives | Allows for the introduction of various substituents at the C4 position. |

Incorporation of this compound into Fused Heterocyclic Systems

The this compound scaffold can be integrated into more complex, fused heterocyclic systems, often leading to compounds with significant biological activity. A common strategy involves the nucleophilic substitution reaction of the amine group with a suitable heterocyclic electrophile.

A notable example is the synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction between (3R, 6S)-6-methylpiperidin-3-amine and a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. google.comsmolecule.com This particular fusion creates a core structure found in several kinase inhibitors. The piperidine nitrogen can act as a nucleophile in substitution reactions, and the amine groups can undergo further amination or acylation to create derivatives with enhanced properties. evitachem.com

Heterocyclic enamines, which can be formed from piperidine derivatives, are versatile intermediates for constructing fused heterocyclic systems through annulation reactions with bis-electrophiles. researchgate.net These reactions can lead to the formation of indolizidine and quinolizidine (B1214090) alkaloids, among other complex structures.

Stereochemical Considerations in the Design and Synthesis of Derivatives

The this compound scaffold contains at least two chiral centers at the C3 and C6 positions, leading to the possibility of four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The specific stereochemistry of a derivative is often critical for its biological activity. smolecule.com

The synthesis of stereochemically pure derivatives is a significant focus of research. Asymmetric synthesis and resolution techniques are commonly employed to obtain the desired isomers.

Asymmetric Synthesis: Biocatalytic transamination has been utilized for the asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate. researchgate.netacs.org This method uses a transaminase to achieve high enantioselectivity. researchgate.net Another approach involves the asymmetric hydrogenation of pyridine derivatives using chiral catalysts, which can lead to the formation of specific stereoisomers of the piperidine ring.

Diastereoselective Reduction: The reduction of unsaturated precursors is another key strategy. For example, the reduction of a lactam can be diastereoselective, but may require optimization, such as through the formation of a camphor (B46023) sulfonic acid salt to improve the diastereomeric ratio. acs.org Platinum(0)-catalyzed flow hydrogenation or enzymatic imine reduction can be used for the diastereoselective reduction of unsaturated N-heterocycles. researchgate.net

Crystallization-Induced Dynamic Resolution (CIDR): This powerful technique allows for the conversion of a mixture of diastereomers into a single, desired stereoisomer. A practical crystallization-induced dynamic resolution has been developed for the conversion of a trans/cis mixture of a lactam acid intermediate into the desired trans-lactam acid salt with high diastereomeric excess. researchgate.netacs.orgresearchgate.net

The stereochemical configuration of the final compound can have a profound impact on its interaction with biological targets. For instance, the (3R,6S) configuration of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to result in a 3.5-fold increase in kinase inhibition potency compared to racemic analogs. smolecule.com Similarly, in certain kinase inhibitors, the (3R,6R) configuration exhibits higher selectivity compared to the (3S,6R) isomer.

Table 3: Stereoisomers of this compound Derivatives and Synthetic Control

| Stereoisomer | Synthetic Approach | Key Finding/Advantage |

|---|---|---|

| (3R,6R) | Asymmetric synthesis via biocatalytic transamination | Provides access to enantiomerically pure key intermediates. researchgate.netacs.org |

| (3S,6R) | Asymmetric hydrogenation or enzymatic resolution | The spatial arrangement affects receptor binding, with the (3R,6R) configuration showing higher selectivity in some cases. |

| (3R,6S) | SNAr reaction with stereochemically defined amine | Leads to a significant increase in biological potency compared to racemic mixtures. smolecule.com |

| cis vs. trans | Crystallization-Induced Dynamic Resolution (CIDR) | Efficiently converts a mixture of diastereomers into a single desired product. researchgate.netresearchgate.net |

| cis vs. trans | Diastereoselective reduction of unsaturated N-heterocycles | Controlled by the choice of catalyst and reaction conditions (e.g., hydrogenation, enzymatic reduction). researchgate.net |

Structure Activity Relationship Sar Studies of 6 Methylpiperidin 3 Amine Derivatives

Methodologies for SAR Elucidation in Piperidine (B6355638) Analogues

The elucidation of SAR for piperidine analogues, including derivatives of 6-methylpiperidin-3-amine, employs a combination of experimental and computational techniques. These methodologies are designed to systematically probe the effects of structural modifications on biological activity.

Experimental Approaches:

Radioligand Binding Assays: This is a fundamental technique used to measure the affinity of a ligand for a specific receptor. rsc.org By synthesizing a series of this compound derivatives and testing their ability to displace a radiolabeled ligand from its target, researchers can quantify the binding affinity (Ki or IC50 values). This data is foundational for understanding how structural changes impact receptor binding. rsc.orgnih.gov

Functional Assays: Beyond binding affinity, functional assays measure the biological response triggered by the ligand-receptor interaction. For instance, a guanosine (B1672433) 5'-triphosphate-gamma-[(35)S] assay can determine whether a compound acts as an agonist or antagonist at a G-protein coupled receptor. nih.gov For other targets, assays might measure changes in enzyme activity or cellular signaling pathways. rsc.orgnih.gov

Cell-Based Phenotypic Screening: High-content screening (HCS) can be used to identify compounds that induce specific cellular changes, such as a senescence-like phenotype in cancer cells. nih.gov This approach allows for the discovery of active compounds based on a desired biological outcome, which can then be optimized through SAR studies. nih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. frontiersin.org For piperidine derivatives, 3D-QSAR studies can be performed to create a model that explains the relationship between three-dimensional pharmacophoric features and activity. nih.gov These models generate visual contour maps indicating regions where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity. nih.govnih.gov

Molecular Docking and Dynamics Simulations: These computational tools predict how a ligand binds to the active site of a target protein. rsc.org Docking studies can help rationalize observed SAR data by revealing key interactions, such as hydrogen bonds or hydrophobic contacts. researchgate.net Molecular dynamics simulations further explore the stability of the ligand-receptor complex over time, providing deeper insight into the binding mechanism. rsc.orgresearchgate.net

Impact of Substituent Modifications on Biological Interactions

Substituents on the piperidine ring can influence a molecule's conformation, lipophilicity, and ability to form specific interactions with a receptor, thereby modulating binding affinity and selectivity. nih.govrsc.org The position and nature of these substituents are critical. For a hypothetical this compound core, modifications at other positions on the ring (C2, C4, C5) would be explored.

Aromatic Substitutions: In many piperidine-containing compounds, the ring is attached to an aromatic group. Modifications to this aromatic ring, such as the introduction of halogen atoms (e.g., chloro, fluoro) or other groups, can significantly alter receptor preference. nih.gov For example, in a series of 1-piperazino-3-arylindans, 6-chloro or 6-fluoro substitutions showed a preference for D1 dopamine (B1211576) receptors. nih.gov

Alkyl Groups: The introduction of small alkyl groups, like the existing methyl group at the C6 position, can enhance hydrophobic interactions within a binding pocket. Studies on other piperidine derivatives have shown that small substituents, such as a 2-methyl group, can be crucial for potent antagonism at D1 and D2 receptors. nih.gov

Polar Groups: The addition of polar functional groups, such as hydroxyl (-OH), can introduce new hydrogen bonding opportunities with the receptor. nih.gov For instance, a para-hydroxy substitution on a piperidine ring demonstrated a significant increase in the inhibitory effect on monoamine oxidase (MAO). nih.gov Conversely, in other scaffolds, a hydroxyl group was found to be detrimental to affinity for sigma receptors. rsc.org

The following table summarizes findings from various piperidine analogues, which can inform the potential effects of similar substitutions on a this compound framework.

| Substituent | Position | Scaffold/Analogue Class | Observed Effect on Receptor Affinity | Receptor Target(s) |

| Fluoro, Chloro | Aromatic ring attached to piperidine | 1-Piperazino-3-phenylindans | Increased preference for D1 receptors. nih.gov | Dopamine D1/D2 |

| Bromo | 2'-Pyridine ring | Epibatidine analogues | 4- to 55-fold greater affinity at β2- than at β4-containing receptors. nih.gov | Neuronal Nicotinic Receptors |

| Methyl | 2-position of piperazine (B1678402) ring | 1-Piperazino-3-arylindans | Confined potent D1 and D2 antagonism. nih.gov | Dopamine D1/D2 |

| Hydroxyl | 4-position of piperidine ring | Piperidine derivatives | Increased MAO inhibitory effect. nih.gov | Monoamine Oxidase (MAO) |

| Primary Amine | C5 position of piperidine | CD4-Mimetic Compounds | Enabled hydrogen bonding with Asp368. mdpi.com | HIV-1 gp120 |

The 3-amine group of this compound is a critical feature, often serving as a key interaction point with biological targets, typically through protonation and formation of ionic or hydrogen bonds. rsc.org Modifications to this moiety can drastically alter binding affinity and functional activity.

Basicity and Protonation: The basicity of the amine is crucial for its interaction with acidic residues (e.g., Asp, Glu) in a receptor binding pocket. rsc.org In silico estimations of pKa are often used to predict the protonation state of the amine at physiological pH, which in turn influences its ability to engage in electrostatic interactions. rsc.org

Substitution: Replacing the primary amine with secondary or tertiary amines by adding alkyl groups can probe the steric tolerance of the binding pocket. In some series, increasing the length and bulk of substituents on the amine is associated with increased receptor affinity, up to a certain point where steric hindrance becomes detrimental. nih.gov

Conversion to Amides/Other Groups: Converting the amine to an amide, reverse-amide, or other functional groups can explore the necessity of the basic nitrogen for activity. nih.gov For example, SAR studies on N-arylpiperidine-3-carboxamide derivatives showed that a reverse-amide analogue was inactive, highlighting the importance of the original amide orientation and the hydrogen bonding it provides. nih.gov This indicates that the hydrogen-bonding capacity and basicity of the amine at position 3 are likely critical for the activity of this compound derivatives.

Pharmacophore Modeling and Ligand Design Principles Applied to this compound Derivatives

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govresearchgate.net For derivatives of this compound, this approach can guide the rational design of new, more potent, and selective ligands. spirochem.com

A pharmacophore model is an abstract representation of the key features of a ligand, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and positively ionizable groups (PI). nih.gov This model can be generated using two main approaches:

Ligand-Based Modeling: When the 3D structure of the target is unknown, a model can be built by aligning a set of active molecules and extracting their common chemical features. nih.gov

Structure-Based Modeling: If the crystal structure of the target receptor is available (with or without a bound ligand), the binding site can be analyzed to identify key interaction points, which then define the pharmacophore. rsc.orgnih.gov

For a scaffold like this compound, a pharmacophore model would likely identify the following key features:

A Positively Ionizable (PI) Feature: Corresponding to the protonated 3-amine group, which is crucial for forming an ionic bond with an acidic residue in the receptor. rsc.org

A Hydrophobic (H) Feature: Represented by the methyl group at the C6 position and parts of the piperidine ring's carbon backbone, which can engage in van der Waals interactions.

Hydrogen Bond Donor (HBD): The primary amine at the C3 position can also act as a hydrogen bond donor. mdpi.com

Additional Features: Depending on the other substituents attached to the scaffold, further features like aromatic rings (AR) or hydrogen bond acceptors (HBA) could be part of the model. nih.gov

The table below outlines the essential pharmacophoric features that would be considered when designing new ligands based on the this compound core.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Target |

| Positively Ionizable (PI) | Protonated 3-amine | Ionic bond with acidic residues (e.g., Asp, Glu). rsc.org |

| Hydrophobic (H) | C6-methyl group, piperidine ring backbone | Van der Waals / hydrophobic interactions in a nonpolar pocket. |

| Hydrogen Bond Donor (HBD) | 3-amine group (N-H) | Hydrogen bond with acceptor groups (e.g., carbonyl oxygen) on the receptor. |

| Aromatic Ring (AR) | Aromatic substituent (if added) | π-π stacking or hydrophobic interactions. nih.gov |

| Hydrogen Bond Acceptor (HBA) | Carbonyl or other acceptor group (if added) | Hydrogen bond with donor groups (e.g., -OH, -NH) on the receptor. nih.gov |

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. researchgate.net This allows for the discovery of new chemical scaffolds that could have the desired biological activity. researchgate.net Furthermore, the model provides a blueprint for the de novo design of new derivatives, guiding chemists on where to place specific functional groups on the this compound core to optimize interactions with the target receptor. spirochem.comdundee.ac.uk

Computational Chemistry and Advanced Structural Analysis of 6 Methylpiperidin 3 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 6-Methylpiperidin-3-amine at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for studying piperidine (B6355638) derivatives, providing a good balance between accuracy and computational cost. DFT calculations can elucidate the molecular geometry, electronic stability, and reactivity of these compounds. researchgate.net

For piperidine and its analogs, DFT studies are often employed to determine the most stable conformations and to analyze the electronic properties that govern their biological activity. For instance, in a study on a series of fluorine-substituted piperidines, DFT calculations were used to investigate their structural, electronic, and biological properties. researchgate.net The conformational behavior of fluorinated piperidines is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. nih.govd-nb.info DFT computations have been successful in predicting the experimentally observed conformers in almost all cases. nih.govd-nb.info

The choice of functional and basis set is crucial for the accuracy of DFT calculations. For example, the M06-2X functional with a def2-QZVPP basis set has been used to perform systematic computational analysis of fluorinated piperidine derivatives. nih.govd-nb.info These calculations can be performed in the gas phase or in solution using a polarizable continuum model (PCM) to account for solvent effects. nih.govd-nb.info

The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of a nitrogen atom and substituents leads to a more complex conformational landscape. For piperidine itself, two distinct chair conformations exist: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org The equatorial conformation is generally more stable in the gas phase and nonpolar solvents, while the axial conformer can be more stable in polar solvents. wikipedia.org

For substituted piperidines like this compound, the conformational preference is a result of the interplay between various steric and electronic effects. The methyl group at the 6-position and the amine group at the 3-position can exist in either axial or equatorial positions, leading to multiple possible diastereomeric chair conformations.

Computational methods, particularly DFT, are invaluable for performing energy-minimized conformer analysis. By calculating the relative energies of all possible conformers, the most stable, low-energy conformations can be identified. This information is critical for understanding how these molecules interact with biological targets. For example, in N-methylpiperidine, the equatorial conformation is significantly preferred over the axial one. wikipedia.org The conformational preferences of fluorinated piperidine derivatives have been systematically studied using DFT, revealing a strong preference for the axial fluorine conformation in solution for certain derivatives. nih.govd-nb.info

Table 1: Representative DFT Functionals and Basis Sets for Piperidine Analog Analysis

| Functional | Basis Set | Application |

| M06-2X | def2-QZVPP | Conformational analysis of fluorinated piperidines nih.govd-nb.info |

| B3LYP | 6-31G(d) | Geometry optimization of piperidine derivatives nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For piperidine derivatives, which are known to interact with a wide range of biological targets, molecular docking can provide crucial insights into their binding modes. For instance, docking studies have been used to predict the binding of piperidine analogs to the active site of enzymes like pancreatic lipase (B570770) and dopamine (B1211576) D2 receptors. mdpi.comtandfonline.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

In a study of novel piperidine derivatives as potential analgesics, molecular docking was used to investigate their binding to the µ-opioid receptor. tandfonline.com The results helped to rationalize the observed analgesic activity and provided a basis for the design of more potent analogs. tandfonline.com Similarly, docking studies on piperazine (B1678402) and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists helped to identify the protein-ligand interactions responsible for their high affinity. nih.gov

Table 2: Examples of Molecular Docking Studies on Piperidine Analogs

| Piperidine Analog Class | Target Protein | Key Findings |

| 2,6-disubstituted piperidin-3-ol derivatives | Pancreatic Lipase | Identified hydrogen bonding and hydrophobic interactions with key residues mdpi.com |

| N-functionalized piperidines with a 1,2,3-triazole ring | Dopamine D2 Receptor | Predicted possible binding modes in the active site tandfonline.com |

| 4-amino methyl piperidine derivatives | µ-Opioid Receptor | Revealed remarkable binding scores and interaction mechanisms tandfonline.com |

| Piperazine and piperidine derivatives | Histamine H3 and Sigma-1 Receptors | Identified key interactions responsible for high affinity nih.gov |

Molecular Dynamics Simulations for Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of ligands and the dynamics of their binding to target proteins over time. This method complements the static picture provided by molecular docking.

MD simulations have been employed to study the behavior of piperidine-based compounds in biological environments. For example, MD simulations of piperidine derivatives in explicit solvent can reveal key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area. researchgate.net Such simulations are crucial for understanding the molecular interactions of these compounds in a biological context. researchgate.net

In the context of ligand-protein interactions, MD simulations can be used to assess the stability of docked poses and to explore the conformational changes that occur upon binding. A study on piperidine/piperazine-based compounds with sigma receptor affinity used MD simulations to elucidate the network of interactions with the S1R receptor, revealing the crucial amino acid residues that interacted with the most promising compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies have been successfully applied to various classes of piperidine derivatives. For example, a QSAR model was developed for furan-pyrazole piperidine derivatives with inhibitory activity against Akt1 and antiproliferative activity against cancer cell lines. nih.gov This model, based on 3D and 2D autocorrelation descriptors, demonstrated good predictive ability. nih.gov

Another study developed a group-based QSAR (GQSAR) model for piperidine-derived compounds that inhibit the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net The model was used to predict the activity of a combinatorial library of new molecules. researchgate.net QSAR models have also been developed to predict the cardiotoxicity of piperidine derivatives. nih.gov

Table 3: Overview of QSAR Modeling on Piperidine Derivatives

| Piperidine Derivative Class | Biological Activity | Modeling Approach | Key Descriptors |

| Furan-pyrazole piperidines | Akt1 inhibition and antiproliferative activity | Genetic Algorithm - Multiple Linear Regression (GA-MLR) | 3D and 2D autocorrelation descriptors nih.gov |

| Piperidine-derived HDM2 inhibitors | p53-HDM2 interaction inhibition | Group-based QSAR (GQSAR) | Not specified researchgate.net |

| Various piperidine derivatives | Cardiotoxicity (pIC50) | Monte Carlo optimization with hybrid optimal descriptors | Not specified nih.gov |

Spectroscopic and Crystallographic Studies for Molecular Characterization

Experimental techniques such as spectroscopy and X-ray crystallography provide definitive information about the three-dimensional structure and conformation of molecules, which is essential for validating computational models.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for characterizing the structure and conformational dynamics of piperidine derivatives in solution. Carbon-13 NMR spectra have been extensively used for the conformational analysis of piperidine and its N-methyl derivative. acs.org For fluorinated piperidines, analysis of 3 J(19F,1H) coupling constants in NMR experiments allows for the determination of the relative orientation of the fluorine atoms. nih.govd-nb.info

X-ray crystallography provides precise information about the solid-state structure of molecules, including bond lengths, bond angles, and torsion angles. The crystal structures of numerous piperidine derivatives have been determined, revealing that the piperidine ring typically adopts a chair conformation. nih.govtandfonline.comtandfonline.comebi.ac.uk These crystal structures serve as valuable benchmarks for validating the accuracy of computational conformational analyses. For instance, the crystal structure of piperidine itself has been determined at various temperatures and pressures, showing chains of molecules formed by N-H···N hydrogen bonds. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including substituted piperidines. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, stereochemistry, and conformational preferences in solution.

For piperidine derivatives, the chemical shifts (δ) and coupling constants (J) of the ring protons are particularly informative. The piperidine ring typically exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The chemical shifts of protons and carbons are influenced by the nature and orientation of substituents on the ring. For instance, in a study of various methyl-substituted piperidine analogs, the methyl group's position significantly alters the chemical shifts of adjacent ring protons and carbons.

While specific NMR data for this compound is not extensively published in readily available literature, data from closely related analogs such as 3-aminopiperidine dihydrochloride (B599025) and various N-substituted piperidines provide a basis for expected spectral features. For example, the ¹H NMR spectrum of (R)-3-Piperidinamine dihydrochloride shows characteristic signals for the piperidine ring protons, which can be used as a reference for assigning the spectrum of this compound. The introduction of a methyl group at the C6 position would be expected to introduce a doublet in the ¹H NMR spectrum and a corresponding signal in the upfield region of the ¹³C NMR spectrum. The stereochemical relationship between the methyl and amine groups (cis or trans) would be reflected in the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.

In the characterization of novel piperidine derivatives, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, both ¹H and ¹³C NMR were essential for confirming the synthesized structure. Similarly, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which contains a piperidine-like moiety in some of its precursors, relied on extensive 1D and 2D NMR analyses for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperidine Analogs

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Methyl: 2.46, Methoxy: 3.49, Amine: 12.62 | Methyl: 28.99, Methoxy: 51.98 | |

| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-α-D-glucopyranoside | H-1: 5.45, OCH3: 3.38, Acetyl CH3: 1.98, 2.00, 2.07 | - | |

| N-(3-fluorophenyl)pyrimidin-2-amine | Aromatic H: 7.15-7.73, 8.44, Amine H: 7.61 | Aromatic C: 105.7-163.6 | |

| 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Aromatic H: 6.99-8.86, Amine H: 4.61, Methyl: 3.98 | Aromatic C: 97.7-155.1, Methyl: 39.24 |

Note: The data presented is for illustrative purposes from various molecules containing features analogous to substituted piperidines and is not specific to this compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

In a study on (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives, single-crystal X-ray diffraction confirmed that the piperidine ring adopts a chair conformation. The crystal packing of this analog was stabilized by various intermolecular hydrogen bonds, including C-H···Cl and N-H···Cl interactions. Another study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine revealed a distorted boat conformation for the piperidine ring, demonstrating that substitution patterns and crystal packing forces can influence the ring's geometry. The molecules in this crystal were linked by C-H···O hydrogen bonds, forming chains.

For this compound, it is expected that the piperidine ring will adopt a chair conformation in the solid state. The relative orientation of the methyl and amine substituents (axial or equatorial) will be determined by steric and electronic factors to achieve the most stable conformation. The presence of the primary amine group provides a strong hydrogen bond donor, which will likely lead to the formation of N-H···N intermolecular hydrogen bonds, playing a significant role in the crystal packing.

Table 2: Crystallographic Data for Representative Piperidine Analogs

| Compound | Crystal System | Space Group | Key Conformation | Key Intermolecular Interactions | Reference |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | - | - | Chair | C-H···Cl, N-H···Cl | |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | - | - | Distorted Boat | C-H···O | |

| Piperidine | Orthorhombic | P2₁/c | Chair | N-H···N | |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | - | - | Chair | C-H···O |

Note: Specific crystal system and space group data were not available in all cited abstracts.

Hirshfeld Surface Analysis for Intermolecular Bonding Assessment

This analysis has been applied to several piperidine derivatives to understand their supramolecular structures. For instance, in the case of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, Hirshfeld surface analysis was used to quantify the intermolecular interactions. Similarly, for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the analysis revealed that H···H contacts provided the largest contribution (74.2%) to the Hirshfeld surface, followed by C···H/H···C (18.7%) and O···H/H···O (7.0%) interactions, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing.

A similar trend was observed in the analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, where H···H (73.2%), C···H (18.4%), and O···H (8.4%) interactions were the most significant contributors to the crystal packing. The analysis of the dnorm mapped surface for these compounds typically shows distinct red spots, which are indicative of short intermolecular contacts, such as hydrogen bonds.

For this compound, a Hirshfeld surface analysis would be expected to highlight the significant role of hydrogen bonding involving the amine group (N-H···N interactions). The analysis would also quantify the contributions of weaker interactions, such as H···H and C···H contacts, which are ubiquitous in organic crystals. By providing a detailed breakdown of intermolecular forces, Hirshfeld surface analysis offers a deeper understanding of the factors governing the solid-state architecture of this compound and its analogs.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Piperidine Analogs

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other (%) | Reference |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | 74.2 | 18.7 | 7.0 | N···H/H···N (0.1) | |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | 73.2 | 18.4 | 8.4 | - | |

| Chlorido(η⁶-p-cymene)(diclofenac)Ruthenium(II) (triclinic polymorph) | 49.9 | - | - | Cl···H/H···Cl (22.4) |

Note: The types and percentages of interactions are highly dependent on the specific substituents present in the molecule.

Applications in Medicinal Chemistry and Organic Synthesis

6-Methylpiperidin-3-amine as a Versatile Synthetic Intermediate

The piperidine (B6355638) ring is a prevalent motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it a sought-after building block. Its utility stems from the ability to introduce specific stereochemistry into the target molecule, which is often crucial for pharmacological activity.

The strategic importance of this compound is evident in its role as a key intermediate in the synthesis of sophisticated drug candidates. A notable example is its application in the development of Orexin (B13118510) receptor antagonists, which are under investigation for the treatment of sleep disorders. The specific stereoisomer, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, is a pivotal intermediate in this process.

Furthermore, this compound is integral to the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. IRAK4 is a key protein in inflammatory signaling pathways, and its inhibitors are being explored for the treatment of various autoimmune diseases and cancers. The chiral nature of the this compound core is crucial for the precise molecular recognition required for potent and selective inhibition of IRAK4.

Table 1: Examples of Drug Candidates Utilizing the this compound Scaffold

| Drug Candidate Class | Therapeutic Target | Potential Indication | Reference |

|---|---|---|---|

| Orexin Receptor Antagonists | Orexin Receptors | Sleep Disorders | |

| IRAK4 Inhibitors | IRAK4 | Autoimmune Diseases, Cancer |

Beyond its direct application in drug candidates, this compound serves as a precursor for a variety of advanced organic molecules and chemical probes. These molecules are instrumental in basic research for elucidating biological pathways and validating new drug targets. For instance, derivatives of this amine have been incorporated into the synthesis of potent and selective Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. These inhibitors are critical tools for cancer research, as the PI3K pathway is frequently dysregulated in various malignancies.

The versatility of the this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR), leading to the optimization of potency and selectivity of these chemical probes.

Development of Bioactive Molecules Incorporating the this compound Scaffold

The inherent drug-like properties of the piperidine scaffold have led to its widespread use in the design of bioactive molecules. The incorporation of the this compound moiety can influence a compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for drugs targeting the central nervous system. The structural characteristics of this compound can be leveraged to design CNS-penetrant molecules. By modifying the scaffold, researchers can fine-tune properties like polarity and hydrogen bonding capacity to enhance brain uptake. This has led to its use in the development of agents targeting various CNS receptors and pathways, including those involved in neurodegenerative diseases and psychiatric disorders.

The this compound scaffold has been employed in the design of ligands for specific neuroreceptors. For example, derivatives have been explored in the development of serotonin (B10506) (5-HT) receptor antagonists and agonists. Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and pain perception. The stereochemistry of the this compound core can be critical for achieving selectivity for different serotonin receptor subtypes.

Table 2: Application in Neuroreceptor Ligand Design

| Ligand Type | Target Receptor | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Antagonists/Agonists | Serotonin (5-HT) Receptors | Psychiatry, Neurology |

A significant area of application for this compound is in the development of enzyme inhibitors. The scaffold can be elaborated to present functional groups that interact with the active sites of specific enzymes.

Cholinesterase Inhibitors: Derivatives of piperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. The design of novel inhibitors often involves incorporating a piperidine moiety to interact with the peripheral anionic site or the catalytic active site of the cholinesterase enzymes.

PI3Kα Inhibitors: As previously mentioned, the this compound structure is a valuable component in the synthesis of PI3Kα inhibitors. A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives incorporating this amine have been designed and shown to possess potent inhibitory activity against PI3Kα, a key enzyme in cancer cell growth and survival.

IRAK4 Inhibitors: The use of this compound as a key intermediate for IRAK4 inhibitors highlights its importance in targeting inflammatory pathways. The specific stereochemistry of the piperidine ring is essential for achieving high-affinity binding to the ATP-binding pocket of the IRAK4 kinase domain.

Table 3: this compound in Enzyme Inhibitor Development

| Enzyme Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Piperidine derivatives show inhibitory activity. | |

| PI3Kα | Oncology | Imidazo[1,2-a]pyridine derivatives with the scaffold show nanomolar potency. | |

| IRAK4 | Inflammation, Oncology | The chiral scaffold is a key intermediate for potent and selective inhibitors. |

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis Methodologies for Chiral Piperidine (B6355638) Amines

The precise control of stereochemistry is critical in drug development, making the enantioselective synthesis of chiral amines a paramount goal. acs.org Significant progress has been made in developing asymmetric synthesis methodologies applicable to chiral piperidine amines like 6-Methylpiperidin-3-amine. These methods are moving towards greater efficiency, selectivity, and sustainability. acs.org

Key strategies include:

Catalytic Asymmetric Hydrogenation : This is one of the most powerful and efficient strategies for producing optically active amines due to its excellent atom economy. acs.org Recent advancements have focused on the development of novel chiral catalysts. For instance, rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective hydrogenation of tetrasubstituted enamides, a method applied to the synthesis of the Janus kinase inhibitor, Tofacitinib. nih.gov Similarly, ruthenium(II) complexes have been instrumental in the asymmetric hydrogenation of enamine precursors to yield aminofluoropiperidines. nih.gov

Radical-Mediated Cyclization : Innovative radical-based approaches offer new pathways to the piperidine ring. Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has proven effective for producing various piperidines. mdpi.comnih.gov Another advanced technique involves the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by cyclization to form chiral piperidines, a method successfully used in the synthesis of the anticancer drug Niraparib. mdpi.comnih.gov

Enzymatic and Bio-catalytic Methods : The use of enzymes, particularly amine transaminases (ATAs), in one-pot cascade systems is a growing area for chiral amine synthesis. acs.org These enzymatic cascades are valued for providing efficient and environmentally friendly routes to chiral amines from a variety of starting materials. acs.org

Intramolecular Aza-Michael Reactions : Organocatalysis has enabled highly stereoselective intramolecular cyclizations. For example, a chiral cinchona-based primary-tertiary diamine catalyst has been used for the asymmetric intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in high yields (75–95%) and with excellent enantiomeric excess (up to 99% ee). nih.gov

Table 1: Comparison of Modern Asymmetric Synthesis Methods for Piperidines

| Synthesis Strategy | Catalyst/Reagent Type | Key Features | Relevant Drug Synthesized |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium(I) or Ruthenium(II) complexes | High atom economy, direct route from N-heteroarenes or enamines. acs.orgnih.gov | Tofacitinib nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) or Copper(II) catalysts | Effective for complex ring formation, can be initiated by various means including electrolysis. mdpi.comnih.gov | Niraparib mdpi.comnih.gov |

| Enzymatic Cascades | Amine Transaminases (ATAs) | Environmentally friendly ("green chemistry"), high selectivity, operates in aqueous environments. acs.org | Chiral amine building blocks acs.org |

| Intramolecular aza-Michael Addition | Chiral organocatalysts (e.g., cinchona-derived) | Forms C-N bonds with high stereocontrol, often uses a co-catalyst. nih.gov | Substituted piperidines nih.gov |

Integration of High-Throughput Screening and Lead Optimization Strategies

The discovery of novel drug candidates relies on the ability to rapidly synthesize and evaluate large numbers of molecules. High-Throughput Screening (HTS) has become a standard method in the pharmaceutical industry for this purpose. It utilizes automated robotics and data processing to test vast libraries of compounds for activity against a specific biological target. slideshare.net

For a scaffold like this compound, the process involves:

Combinatorial Chemistry : This approach allows for the rapid synthesis of a large library of derivatives where different chemical moieties are systematically attached to the core this compound structure. This creates a diverse set of structurally related molecules for screening.

HTS Assays : The generated library is then subjected to HTS, where tens of thousands of compounds can be evaluated daily. These assays can be functional (measuring how a compound interacts with a target) or non-functional (determining if it interacts at all). slideshare.net Compounds that show the desired biological effect are identified as "hits." slideshare.net

Lead Optimization : Hits identified from HTS undergo a process of lead optimization. slideshare.net This involves iterative chemical modifications to improve key properties such as potency, selectivity, and pharmacokinetic profiles. For example, a study on piperidine-containing peptidyl derivatives used evaluations against multiple myeloma cell lines to establish structure-activity relationships (SAR) and identify a promising compound with potent proteasome inhibitory activity. nih.gov This iterative cycle of design, synthesis, and testing is crucial for transforming a preliminary hit into a viable drug candidate. nih.gov

Synergistic Application of Computational and Experimental Approaches in Rational Drug Design

The integration of computational methods with experimental work has revolutionized rational drug design, making the process more efficient and targeted. openmedicinalchemistryjournal.comnih.gov This synergy allows researchers to predict and model molecular interactions before committing to laborious and expensive laboratory synthesis. patsnap.com

Key computational techniques used in this synergistic approach include:

Virtual Screening (VS) : This technique is used to computationally screen large libraries of compounds to identify molecules that are likely to bind to a specific therapeutic target. openmedicinalchemistryjournal.comnih.gov It allows researchers to narrow down thousands of potential candidates to a manageable number for experimental testing. patsnap.com

Molecular Docking : Docking simulations predict the preferred orientation of a molecule when it binds to a protein, helping to assess binding affinity and interaction patterns. patsnap.com This is crucial for understanding the structural basis of a compound's activity and guiding further design. openmedicinalchemistryjournal.com For instance, docking studies on piperidine-based compounds targeting the sigma 1 receptor (S1R) helped to decipher their binding mode, providing a starting point for structure-based optimization. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the physical movements of atoms and molecules over time, offering insights into the stability and dynamic behavior of a drug-target complex under physiological conditions. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the activity of new, unsynthesized molecules. nih.gov

This computational-experimental cycle—where computational predictions guide experimental work, and experimental results refine computational models—accelerates the entire drug discovery pipeline, from hit identification to lead optimization. nih.gov

Table 2: Role of Computational Methods in Drug Design

| Computational Method | Primary Application | Contribution to Drug Discovery |

|---|---|---|

| Virtual Screening | Searching large compound libraries for potential hits. openmedicinalchemistryjournal.compatsnap.com | Reduces the number of compounds needing experimental screening, saving time and resources. nih.gov |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to its target. patsnap.com | Provides insight into key molecular interactions, guiding the rational design of more potent molecules. openmedicinalchemistryjournal.comnih.gov |

| Molecular Dynamics | Simulating the movement and interaction of molecules over time. patsnap.com | Assesses the stability of the ligand-receptor complex and reveals dynamic behaviors not visible in static models. patsnap.com |

| QSAR | Correlating chemical structure with biological activity. nih.gov | Enables prediction of the activity of novel compounds before synthesis. nih.gov |

Exploration of Novel Therapeutic Applications for this compound Derivatives

The piperidine ring is a privileged scaffold found in a wide array of approved drugs, highlighting its versatility and importance. mdpi.com Derivatives of this compound can be rationally designed and screened for a variety of therapeutic applications based on the established activities of other piperidine-containing compounds.

Potential therapeutic areas for exploration include:

Oncology : Piperidine derivatives have shown significant promise as anticancer agents. Niraparib is an approved anticancer drug built on a piperidine core. nih.gov Furthermore, series of non-covalent piperidine-containing peptidyl derivatives have been optimized as potent proteasome inhibitors for treating multiple myeloma. nih.gov

Inflammatory Diseases : The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling involved in inflammation. nih.gov Tofacitinib, a JAK inhibitor containing a piperidine moiety, is used to treat autoimmune diseases. nih.gov The this compound scaffold could serve as a starting point for novel JAK inhibitors. nih.gov

Central Nervous System (CNS) Disorders : Many CNS-active drugs feature a piperidine ring. For example, methylphenidate and its analogues are used to treat ADHD. wikipedia.org Additionally, novel tert-amyl phenoxyalkyl piperidine derivatives have been investigated as histamine (B1213489) H₃ receptor ligands with potential anticonvulsant activity. nih.gov

Pain Management : The calcitonin gene-related peptide (CGRP) receptor is a key target for migraine treatments, and piperidine structures have been used as precursors for CGRP receptor antagonists. nih.gov

By leveraging the synthetic, screening, and computational methodologies described, researchers can systematically explore the chemical space around the this compound core to develop new derivatives with tailored activity against these and other important biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.